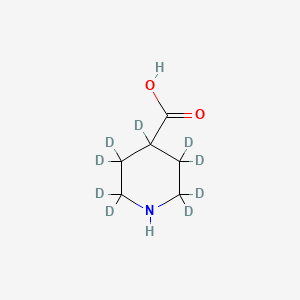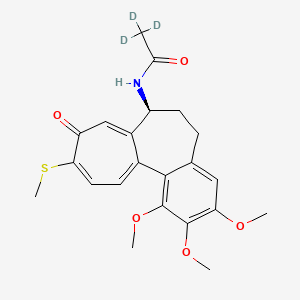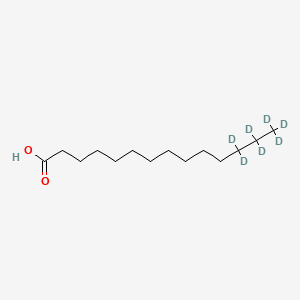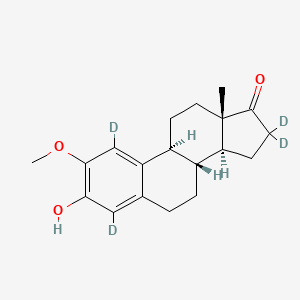
4-Piperidine-d9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidine-d9-carboxylic acid is a deuterated derivative of 4-piperidinecarboxylic acid, where nine hydrogen atoms are replaced by deuterium. This isotopically labeled compound is often used in research to study metabolic pathways and reaction mechanisms due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidine-d9-carboxylic acid typically involves the hydrogenation of 4-pyridinecarboxylic acid using deuterium gas in the presence of a palladium-carbon catalyst. This method ensures the incorporation of deuterium atoms into the piperidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the deuterated product .
Chemical Reactions Analysis
Types of Reactions
4-Piperidine-d9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Halogenated piperidines and other substituted derivatives.
Scientific Research Applications
4-Piperidine-d9-carboxylic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding enzyme-substrate interactions and protein-ligand binding.
Medicine: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Employed in the synthesis of complex organic molecules and as a standard in mass spectrometry
Mechanism of Action
The mechanism of action of 4-piperidine-d9-carboxylic acid involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying enzyme kinetics and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinecarboxylic acid: The non-deuterated version of the compound.
Pipecolic acid: A similar compound with a different substitution pattern on the piperidine ring.
Nipecotic acid: Another piperidine derivative with distinct pharmacological properties
Uniqueness
4-Piperidine-d9-carboxylic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D |
InChI Key |
SRJOCJYGOFTFLH-UHUJFCCWSA-N |
Isomeric SMILES |
[2H]C1(C(NC(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CNCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal](/img/structure/B12409307.png)

